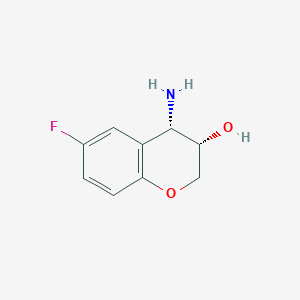

(3S,4S)-4-Amino-6-fluorochroman-3-OL

Description

(3S,4S)-4-Amino-6-fluorochroman-3-OL is a chiral compound featuring a chroman backbone (a benzopyran moiety) with stereospecific substitutions: an amino group at the 4-position, a hydroxyl group at the 3-position, and a fluorine atom at the 6-position.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(3S,4S)-4-amino-6-fluoro-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C9H10FNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |

InChI Key |

IBSASLCZVJSMOO-APPZFPTMSA-N |

Isomeric SMILES |

C1[C@H]([C@H](C2=C(O1)C=CC(=C2)F)N)O |

Canonical SMILES |

C1C(C(C2=C(O1)C=CC(=C2)F)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (3S,4S)-4-Amino-6-fluorochroman-3-OL typically involves multi-step organic synthesis incorporating:

- Construction of the chroman ring system

- Introduction of the fluorine substituent at the 6-position

- Installation of the amino group at the 4-position

- Control of stereochemistry at the 3 and 4 positions, often via asymmetric catalysis or chiral resolution

Specific Synthetic Routes

Fluorination

- The fluorine atom at the 6-position is introduced either by direct electrophilic fluorination of the chroman ring or by using fluorinated starting materials such as 6-fluorochroman derivatives.

- Nucleophilic aromatic substitution can be employed on suitably activated intermediates to install fluorine, leveraging the electron-withdrawing nature of neighboring groups to facilitate substitution.

Amination and Hydroxylation

- The 4-amino group is introduced typically via nucleophilic substitution or reductive amination on a 4-halo or 4-oxo precursor.

- Hydroxylation at the 3-position is achieved through stereoselective reduction or epoxidation followed by ring-opening, ensuring the correct stereochemistry at C3.

Industrial and Laboratory Scale Preparation

- Industrial synthesis emphasizes high purity and yield, utilizing optimized reaction conditions such as controlled temperature, solvent choice, and reagent stoichiometry.

- Laboratory methods focus on stereochemical control and functional group compatibility, often employing protecting groups and stepwise functionalization.

Related Compound Synthesis Insights

- Synthesis of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL, a structurally similar compound, involves multi-step asymmetric catalysis and chiral resolution techniques, suggesting analogous approaches for the 6-fluoro derivative.

- Preparation methods for fluorinated chroman derivatives often start from fluorinated phenols or pyridine analogs, which undergo hydroxylation, amination, and condensation reactions to form the chroman core.

Detailed Preparation Method Example (Hypothetical Consolidation)

| Step | Reaction Type | Starting Material / Reagent | Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | Fluorinated phenol synthesis | 6-Fluorophenol or 6-fluoro-substituted precursor | Electrophilic fluorination or nucleophilic substitution | Fluorine introduced at position 6 |

| 2 | Chroman ring formation | Fluorophenol + suitable aldehyde/ketone | Acid catalysis or base-mediated cyclization | Formation of 6-fluorochroman core |

| 3 | Hydroxylation | Chroman intermediate | Stereoselective reduction or epoxidation | Hydroxyl group introduced at C3 with S configuration |

| 4 | Amination | 4-Halo or 4-oxo chroman intermediate | Nucleophilic substitution or reductive amination | Amino group introduced at C4 with stereocontrol |

| 5 | Purification | Chromatography or crystallization | Optimized for stereoisomer separation | Isolation of this compound |

Research Findings on Preparation

- The fluorine substituent enhances the compound's chemical reactivity, enabling further functionalization via nucleophilic aromatic substitution, which is leveraged in synthesis.

- Stereochemical control is critical; asymmetric catalysis and chiral resolution are the main strategies to obtain the (3S,4S) isomer with high enantiomeric excess.

- Industrial methods prioritize cost-efficiency and raw material utilization, often employing hydroxylation and condensation steps with alkali metal hydroxides and ethyl chloroacetate derivatives, as seen in related fluorinated pyridine compounds.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Fluorinated phenols, halogenated chroman intermediates |

| Key reagents | Alkali metal hydroxides (NaOH, KOH), ethyl chloroacetate, chiral catalysts |

| Reaction conditions | Reflux, controlled temperature, inert atmosphere |

| Stereochemical control | Asymmetric catalysis, chiral resolution |

| Purification methods | Centrifugation, extraction, chromatography |

| Yield and purity | Optimized via solvent choice and reaction time |

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-6-fluorochroman-3-OL can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like mCPBA for epoxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

(3S,4S)-4-Amino-6-fluorochroman-3-OL has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structure and stereochemistry make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-6-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, modulating their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

The following compounds from the evidence share partial structural motifs with (3S,4S)-4-Amino-6-fluorochroman-3-OL, enabling a comparative analysis:

*Full name truncated for brevity; see for details.

Key Observations:

Ring Systems and Electronic Effects :

- The chroman ring in the target compound provides a fused benzene-oxygen heterocycle, differing from pyridine () or pyrrolidine (). The oxygen atom in chroman enhances polarity compared to nitrogen-containing rings, influencing solubility and hydrogen-bonding capacity.

- Fluorine at the 6-position (target) vs. trifluoromethyl in pyridine (): The electron-withdrawing CF₃ group in 4-(trifluoromethyl)pyridin-3-amine increases lipophilicity, whereas a single fluorine in chroman balances metabolic stability and polarity .

Stereochemical Complexity: Both the target compound and the pyrrolidine derivative () exhibit (S,S) configurations, underscoring the role of stereochemistry in biological activity. The spatial arrangement of amino and hydroxyl groups may influence receptor binding or enzymatic interactions.

Functional Group Synergy: The amino-alcohol motif in the target compound is absent in 3-O-feruloylquinic acid (), which instead features esterified phenolic groups. This highlights divergent applications: amino alcohols are often explored for CNS or cardiovascular activity, while quinic acid derivatives are studied for antioxidant properties .

Limitations of Available Data

The provided evidence lacks explicit studies on this compound, necessitating inferences from structural analogs. For instance, NMR data for chroman derivatives () could guide future spectroscopic characterization, while environmental stability data () are irrelevant to this comparison.

Biological Activity

(3S,4S)-4-Amino-6-fluorochroman-3-OL is a synthetic organic compound characterized by its unique chroman structure, which includes an amino group, a fluorine atom, and a hydroxyl group. These functional groups significantly contribute to its biological activity and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 183.18 g/mol. The stereochemistry of the compound is crucial for its biological interactions, as the specific arrangement of atoms influences how the compound interacts with biological targets.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial and fungal strains. The presence of the amino and hydroxyl groups may enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens.

2. Neuroprotective Effects

Studies suggest potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could allow it to exert effects on neuronal health and function.

3. Antioxidant Properties

The hydroxyl group in this compound is associated with antioxidant activity, which helps mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage.

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Binding Affinity : The fluorine atom enhances binding affinity to biological targets, improving metabolic stability and efficacy.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of chroman compounds showed significant activity against strains such as Staphylococcus aureus and Candida albicans. The structure of this compound was linked to enhanced potency compared to non-fluorinated analogs.

- Neuroprotection :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| (3R,4R)-4-Amino-7-fluorochroman-3-OL | Fluorine at position 7 | Enhanced neuroprotective effects |

| (3S,4R)-5-Hydroxychroman | Hydroxyl group at position 5 | Stronger antioxidant properties |

| (2-Methylchroman) | Methyl group at position 2 | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.